5-[(4-Octyloxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-[(4-Octyloxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . This compound features a thiazolidinone core with a phenylamino group and an octyloxyphenylmethylene substituent, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 5-[(4-Octyloxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of thiazolidinone derivatives with appropriate aldehydes and amines under specific conditions. One common method is the Knoevenagel condensation reaction, where thiazolidinone reacts with an aldehyde in the presence of a base such as piperidine . The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
5-[(4-Octyloxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring or other functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol, DMF, and acetic acid, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of substituted thiazolidinone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[(4-Octyloxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and cell death . It may also interact with cellular receptors and signaling pathways, modulating the expression of genes involved in inflammation, oxidative stress, and cell proliferation .
Comparison with Similar Compounds
5-[(4-Octyloxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
5-(4-Methoxyphenyl)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one: This compound has a methoxy group instead of an octyloxy group, which may affect its solubility and biological activity.
5-(4-Chlorophenyl)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one: The presence of a chlorine atom can enhance the compound’s antimicrobial activity but may also increase its toxicity.
5-(4-Nitrophenyl)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one: The nitro group can significantly alter the compound’s electronic properties, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H28N2O2S2 |
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Molecular Weight |
440.6 g/mol |
IUPAC Name |
(5Z)-3-anilino-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H28N2O2S2/c1-2-3-4-5-6-10-17-28-21-15-13-19(14-16-21)18-22-23(27)26(24(29)30-22)25-20-11-8-7-9-12-20/h7-9,11-16,18,25H,2-6,10,17H2,1H3/b22-18- |
InChI Key |
FPAHKPIGHJWKQI-PYCFMQQDSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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